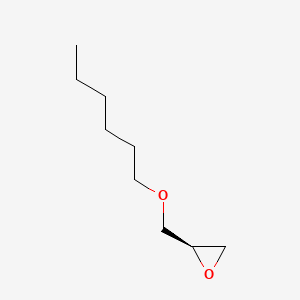
Hexyl glycidyl ether, (R)-
Cat. No. B571257
Key on ui cas rn:
121906-43-2
M. Wt: 158.241
InChI Key: JPEGUDKOYOIOOP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05162547
Procedure details


A reactor equipped with stirrer, reflux condenser and thermometer is charged with 102.18 g (1.0 mol) of 1-hexanol and 3.14 g (0.02 mol) of powdered tin difluoride, and the charge is heated to 115° C. Then, with efficient stirring, 86.26 ml (1.1 mol) of epichlorohydrin are added over 1 hour. The reaction is allowed to continue for 8 hours, during which time the temperature slowly rises to about 125° C. The reaction mixture is cooled to 55° C. and then, at this temperature, 88 g (1.1 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 6 hours at 55° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with ethyl acetate. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are neutralised with CO2, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 142.7 g (90.2% of theory) of colourless 1-hexanol glycidyl ether for which the following analytical values are obtained: epoxy value: 5.5 eq/kg (87% of theory); total chlorine content: 3.2% hydrolysable chlorine content: 0.21%.

Name
tin difluoride
Quantity
3.14 g
Type
catalyst
Reaction Step One


[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Yield
90.2%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([OH:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl.[OH-].[Na+]>[Sn](F)F>[CH2:8]([O:7][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[CH:10]1[O:12][CH2:11]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
102.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)O
|
|
Name
|
tin difluoride
|
|
Quantity
|
3.14 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Sn](F)F
|
Step Two
|
Name
|
|
|
Quantity
|
86.26 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)C1CO1
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
115 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with efficient stirring over 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reactor equipped with stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
slowly rises to about 125° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 55° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 6 hours at 55° C.
|
|
Duration
|
6 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the suspension is filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtrate is washed with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is extracted with 2×100 ml of ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.)
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1CO1)OCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 142.7 g | |
| YIELD: PERCENTYIELD | 90.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
